2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile is a complex organic compound with a unique structure that includes a furan ring, a cycloheptane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile typically involves multiple steps, starting from simpler organic molecules. The process may include:
- Formation of the cycloheptane ring through cyclization reactions.
- Introduction of the furan ring via cycloaddition reactions.
- Functionalization of the rings with ethoxy, methoxy, and nitrile groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]pyrrol-2-yl}phenoxy)acetonitrile
- 4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid
Uniqueness
2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-(4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]furan-6-yl)-2-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C22H21NO5/c1-5-26-20-12-16(10-17(24)21-13(2)28-14(3)22(20)21)15-6-7-18(27-9-8-23)19(11-15)25-4/h6-7,10-12H,5,9H2,1-4H3 |
InChI Key |
OUTDGQLXKXTXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)OCC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.